3-(2,6-Dimethylphenyl)cyclohexanone
Overview
Description
3-(2,6-Dimethylphenyl)cyclohexanone is a heterocyclic organic compound with the molecular formula C14H18O . It has a molecular weight of 202.29 and its IUPAC name is 3-(2,6-dimethylphenyl)cyclohexan-1-one . The compound is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexanone ring with a 2,6-dimethylphenyl group attached . Cyclohexanone itself is known to exist almost exclusively in the chair conformation . The presence of the 2,6-dimethylphenyl group may influence the conformation and stability of the molecule.Scientific Research Applications
Photoremovable Protecting Groups in Organic Synthesis
One significant application involves the use of dimethylphenyl derivatives as photoremovable protecting groups for carboxylic acids. The study by Zabadal et al. (2001) explores the efficient photoenolization of 2,5-dimethylphenacyl (DMP) esters, leading to the release of free carboxylic acids in high yields. This process is crucial for creating "caged compounds" in biochemistry and organic synthesis, offering a method to protect functional groups temporarily and release them upon light irradiation Zabadal, M., Pelliccioli, A. P., Klán, P., & Wirz, J. (2001).
Fluorescent Phosphinimine Derivatives for Optical Applications
Linxian Xu et al. (2013) have synthesized a fluorescent benzylidene cyclohexanone-containing phosphinimine derivative that shows promise as a reversible optical pH indicator. This compound changes color and fluorescence intensity in response to pH variations, indicating potential applications in sensing and imaging technologies Xu, L., Yue, F., Shi, W., Hui, Y., Mi, H., Ma, F., Tian, Y., & Xie, Z. (2013).
Green Chemistry and Photoreactions
Research by Mortko and Garcia‐Garibay (2005) demonstrates green chemistry strategies using crystal-to-crystal photoreactions for the stereoselective synthesis and decarbonylation of trans-α,α‘-Dialkenoylcyclohexanones. This approach highlights the potential of solid-state reactions in developing environmentally benign chemical processes Mortko, C. J., & Garcia‐Garibay, M. (2005).
Catalyst Development for Chemical Industry
The study by Wang et al. (2011) reports on a catalyst comprising Pd nanoparticles on mesoporous graphitic carbon nitride, showcasing its efficacy in promoting the selective formation of cyclohexanone from phenol in aqueous media. This catalyst demonstrates high activity and selectivity under mild conditions, underlining its utility in the chemical manufacturing of intermediates like cyclohexanone Wang, Y., Yao, J., Li, H., Su, D., & Antonietti, M. (2011).
Synthesis of Heterocyclic Compounds
Another application is in the synthesis of tetrahydro- and hexahydro-dibenzothiophene derivatives, as detailed by Sun, Wang, and Prins (2008). They utilized 2-bromo-3-methylcyclohexanone in the synthesis of these derivatives, contributing to the broader field of heterocyclic chemistry Sun, Y., Wang, H., & Prins, R. (2008).
Mechanism of Action
Mode of Action
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in the ketone can act as a nucleophile, but this is a dead-end process leading to the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones could potentially interfere with various biochemical pathways, depending on the specific targets of the compound .
Pharmacokinetics
Excretion would likely occur via the renal or biliary routes .
Result of Action
The formation of oximes and hydrazones could potentially lead to changes in cellular function, depending on the specific targets of the compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3-(2,6-Dimethylphenyl)cyclohexanone. For instance, the formation of oximes and hydrazones is influenced by the pH of the environment .
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(15)9-12/h3,5-6,12H,4,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXZEDJTHRQYOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCCC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642361 | |
Record name | 3-(2,6-Dimethylphenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486397-33-5 | |
Record name | 3-(2,6-Dimethylphenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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